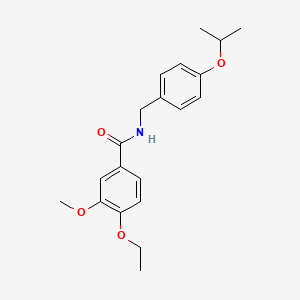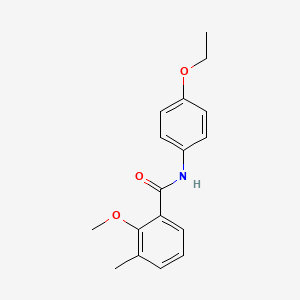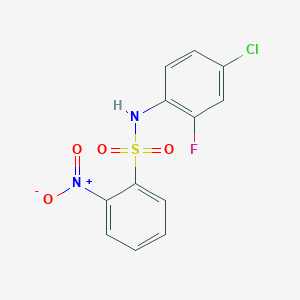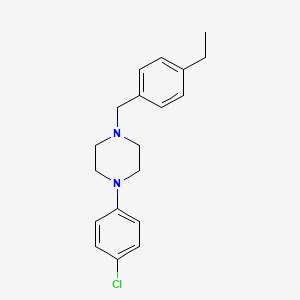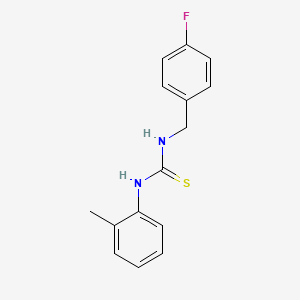
N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea, also known as Compound 1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammatory processes. Additionally, it has been suggested that N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. Additionally, N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One advantage of using N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 in lab experiments is its relatively simple synthesis method. Additionally, N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 has shown promising results in various scientific research applications, making it a potentially useful tool for researchers. However, one limitation of using N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1. One potential direction is to further investigate its potential use as an anticancer agent, particularly in vivo. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for its activity. Finally, efforts could be made to improve the solubility of N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 in aqueous solutions, which would make it more versatile for use in lab experiments.
In conclusion, N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 has shown promising results in various scientific research applications, making it a potentially useful tool for researchers. While its mechanism of action is not fully understood, it has been suggested to act by inhibiting certain enzymes and inducing apoptosis. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1 involves the reaction between 4-fluorobenzylamine and 2-methylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(4-fluorobenzyl)-N'-(2-methylphenyl)thiourea 1.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-11-4-2-3-5-14(11)18-15(19)17-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDOSGDHCMHEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorobenzyl)-3-(2-methylphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

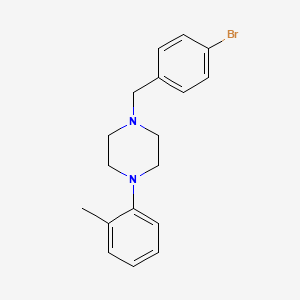



![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)
![N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5729892.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)
